![molecular formula C9H10F3NO3S B14434963 7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate CAS No. 74816-08-3](/img/structure/B14434963.png)
7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyanobicyclo[221]heptan-7-yl trifluoromethanesulfonate is a bicyclic compound that features a cyanide group and a trifluoromethanesulfonate group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile.
Industrial Production Methods
While specific industrial production methods for 7-Cyanobicyclo[22This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles.
Oxidation and reduction: The cyanide group can participate in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkoxides, amines, and thiolates.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as ethers, amines, or thioethers.
Oxidation: Products may include carboxylic acids or amides.
Reduction: Products may include primary amines or alcohols.
Applications De Recherche Scientifique
7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The cyanide group can act as a nucleophile, while the trifluoromethanesulfonate group can serve as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.
Bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of cyanide and trifluoromethanesulfonate groups.
Propriétés
Numéro CAS |
74816-08-3 |
|---|---|
Formule moléculaire |
C9H10F3NO3S |
Poids moléculaire |
269.24 g/mol |
Nom IUPAC |
(7-cyano-7-bicyclo[2.2.1]heptanyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H10F3NO3S/c10-9(11,12)17(14,15)16-8(5-13)6-1-2-7(8)4-3-6/h6-7H,1-4H2 |
Clé InChI |
VUVVQYSVPIRXCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C2(C#N)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
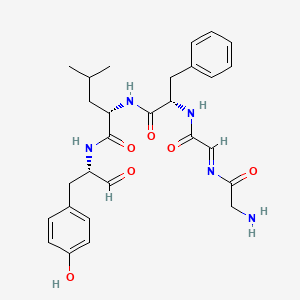
![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
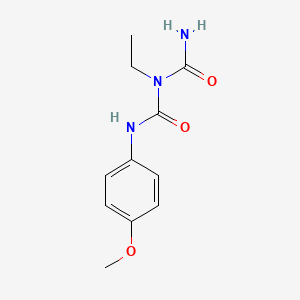
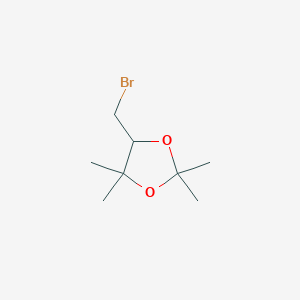
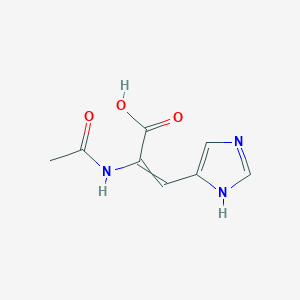
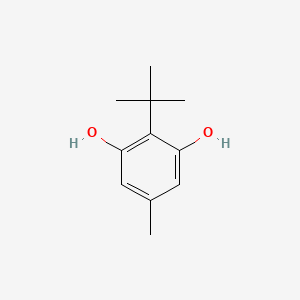
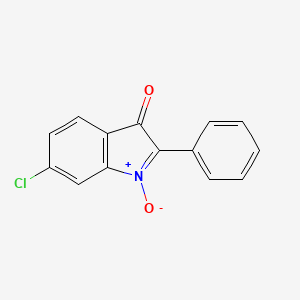
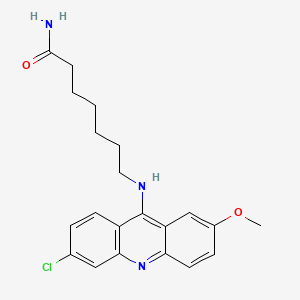
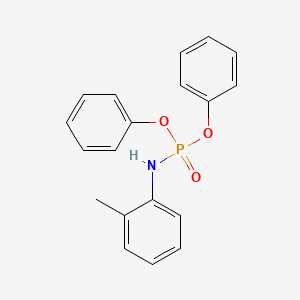


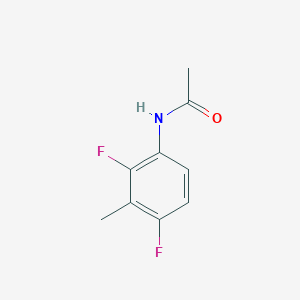
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
